(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one
Description
(2R,5S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one is a chiral 1,3-dioxolan-4-one derivative synthesized via condensation of (R)-lactic acid with pivalaldehyde (2,2-dimethylpropanal) . This compound serves as a versatile chiral auxiliary in asymmetric synthesis, particularly in natural product synthesis. For example, it is a key starting material for (R)-(-)-plakolide A, a marine natural product . Its enantiomeric counterpart, (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one, is derived from (S)-lactic acid and exhibits mirrored stereochemical properties . The tert-butyl group at C2 and methyl group at C5 contribute to its steric and electronic profile, enabling high stereoselectivity in reactions such as enolate alkylations and Michael additions .
Properties
IUPAC Name |
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3/t5-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWYZEQNYWGOBF-CAHLUQPWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(O1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H](O1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of (R)-Lactic Acid with Pivalaldehyde
The most widely documented method involves condensing enantiopure (R)-lactic acid with pivalaldehyde in the presence of acidic catalysts. This one-pot reaction proceeds via hemiketal formation, followed by cyclization to yield the (2R,5R)-configured dioxolanone. Adjusting the stereochemistry at C5 to achieve the (2R,5S) isomer requires subsequent functionalization steps.
Reaction Conditions:
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Catalyst: p-Toluenesulfonic acid (1–2 mol%) or sulfuric acid (2 drops per 86.0 g pivalaldehyde)
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Solvent: Pentane or ether
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Temperature: Reflux (10 hours)
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Workup: Sequential washing with saturated NaHCO₃ and brine, followed by recrystallization from hexane
Yield: 58–82% (depending on starting material purity and recrystallization efficiency)
Stereoselective Synthesis via Bromination-Elimination
Stepwise Bromination and Dehydrohalogenation
A patent by outlines a three-step protocol to convert (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one into the (2S)-5-methylene analogue, which can be isomerized to the (2R,5S) configuration:
Step 1: Bromination
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Reagents: N-Bromosuccinimide (NBS, 6.75 equiv), benzoyl peroxide (radical initiator)
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Solvent: CCl₄
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Temperature: Reflux (2 hours)
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Product: (2S,5S)-5-Bromo-2-tert-butyl-5-methyl-1,3-dioxolan-4-one (Yield: 89%)
Step 2: Elimination
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Reagents: Triethylamine (7.1 equiv)
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Solvent: CCl₄
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Temperature: Reflux (4 hours)
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Product: (2S)-5-Methylene-2-tert-butyl-1,3-dioxolan-4-one (Yield: 42% over two steps)
Stereochemical Control:
The elimination step induces inversion at C5, enabling access to the (2R,5S) isomer when starting from (2S,5S)-bromo intermediate. Recrystallization from hexane ensures enantiomeric purity.
Chiral Pool Strategy from (R)-Alanine
Diazotization and Hydrolysis
A cost-effective route starts with (R)-alanine, which undergoes diazotization to yield (R)-lactic acid. Subsequent condensation with pivalaldehyde generates the dioxolanone:
Key Steps:
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Diazotization:
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Cyclization:
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Though less common, resolving racemic dioxolanones using chiral amines (e.g., cinchonidine) has been reported. This method is limited by low efficiency (≤35% yield) and is primarily used for small-scale applications.
Critical Analysis of Methodologies
Yield and Stereochemical Purity Comparison
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Scientific Research Applications
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one has been explored for various applications in scientific research:
Organic Synthesis
- It serves as a building block in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in various chemical reactions including oxidation, reduction, and substitution.
- Research indicates potential biological activity of this compound. Studies have shown that it can interact with enzymes and proteins, suggesting possible roles in biochemical pathways.
Pharmaceutical Intermediate
- The compound is being investigated as a pharmaceutical intermediate , which may facilitate the development of new drugs or therapeutic agents due to its unique structural properties.
Material Science
- In industry, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for creating advanced materials with specific properties.
Case Study 1: Dimerization Reactions
A study demonstrated that this compound can undergo base-induced dimerization to form complex structures. The reaction yielded significant amounts of dimer products under controlled conditions, showcasing its utility in synthesizing more complex molecules from simpler precursors .
Case Study 2: Biological Interaction Studies
Research focused on the interaction of this compound with specific enzymes revealed that the compound could modulate enzyme activity through binding interactions. This finding opens avenues for exploring its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of (2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Key Structural Derivatives
1,3-Dioxolan-4-one derivatives vary primarily in substituents at C2 and C5, which influence reactivity and applications. Below is a comparative analysis:
Notable Observations
- Steric Effects: The tert-butyl group in the target compound enhances stereochemical control compared to smaller groups (e.g., isopropyl or methyl). For example, in the synthesis of plakolide A, the enolate of this compound reacts with trans-2-dodecenal with α-side selectivity, yielding a 1:1 diastereomeric mixture .
- Substituent-Dependent Reactivity: The phenyl group in (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one stabilizes enolates, enabling Michael additions to butenolide and nitrostyrenes. Thermal fragmentation of this derivative releases a phenyl ketone, demonstrating its utility as a benzoyl anion equivalent .
- Dimerization Behavior : Base-induced dimerization of the target compound produces a hydroxy-bridged dimer, resolving prior structural misassignments via X-ray crystallography .
Reactivity and Stereoselectivity
Enolate Chemistry
- The target compound forms enolates that undergo stereoselective alkylations. For instance, its enolate reacts with trans-2-dodecenal to yield allyl alcohol derivatives critical to plakolide A synthesis .
- In contrast, the enolate of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one adds to butenolide with confirmed α-configuration via X-ray analysis, highlighting substituent-driven regioselectivity .
Stereochemical Influence
- The tert-butyl group at C2 imposes significant steric hindrance, directing nucleophilic attacks to the less hindered face. This contrasts with 2-isopropyl or 2-methyl analogs, where reduced bulk may lower stereoselectivity .
Biological Activity
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one is a cyclic organic compound notable for its unique structural features, including a five-membered dioxolane ring and specific stereochemistry. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a tert-butyl group at position 2 and a methyl group at position 5, contributing to its steric hindrance and influencing its reactivity with biological targets. The compound's chirality at the 2 and 5 positions is critical for its interactions with enzymes and other biomolecules.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. Research indicates that it can modulate enzyme activity through binding interactions, which may lead to significant physiological effects. The compound's ability to form enolates allows it to react selectively with electrophiles, enhancing its potential as a pharmaceutical agent.
Enzyme Interactions
Studies have shown that this compound can interact with various enzymes involved in metabolic pathways. For instance:
- Lipases : The compound has been investigated for its inhibitory effects on lipase activity, which is crucial in lipid metabolism.
- Cytochrome P450 : Research suggests potential interactions with cytochrome P450 enzymes, which play a significant role in drug metabolism.
Synthesis and Biological Evaluation
A study focused on the synthesis of this compound from (S)-mandelic acid demonstrated its potential in asymmetric synthesis applications. The resulting compound was evaluated for biological activity against various cancer cell lines. Results indicated moderate cytotoxicity, suggesting further investigation into its antitumor properties .
Diels–Alder Reactions
The compound has been utilized in Diels–Alder cycloaddition reactions, showcasing its versatility in forming complex structures. These reactions often involve biologically relevant substrates, indicating the compound's potential utility in drug design .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Dioxolane ring with tert-butyl and methyl groups | Moderate cytotoxicity; enzyme modulation | Specific stereochemistry enhances selectivity |
| (2S)-tert-butyl 5-methyl 1,3-dioxolane | Similar dioxolane structure but lacks carbonyl group | Higher reactivity; less selective | Absence of carbonyl reduces steric hindrance |
| 1,3-Dioxolane | No tert-butyl or methyl groups | Minimal biological activity | Less sterically hindered; different reactivity profile |
Q & A
Q. Basic
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent vapor inhalation.
- Storage : Keep containers sealed in dry, ventilated areas; avoid ignition sources .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
How is this compound utilized in the synthesis of spirocyclic or fused-ring systems?
Advanced
The tert-butyl group enhances steric hindrance, directing regioselectivity in cycloadditions. For example:
- Spiro compounds : React with bicyclic alkenes under Lewis acid catalysis to form spiro[1,3-dioxolane] derivatives .
- Diels-Alder reactions : The carbonyl group acts as a dienophile, forming fused 6-membered rings. Optimize yields by tuning solvent (e.g., THF) and temperature .
What analytical approaches resolve low signal-to-noise ratios in NMR spectra of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
